1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a methylsulfonylaminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and methylsulfonylaminoethyl groups. Common synthetic routes include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methylsulfonylaminoethyl side chain using nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C15H21N3O5S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H21N3O5S/c1-23-13-5-3-12(4-6-13)18-10-11(9-14(18)19)15(20)16-7-8-17-24(2,21)22/h3-6,11,17H,7-10H2,1-2H3,(H,16,20) |
InChI Key |
XYDXFBZJHZRITJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.